molecular formula C16H15ClN2O3 B4435259 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide

2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide

Cat. No.: B4435259
M. Wt: 318.75 g/mol
InChI Key: LXMUCWWIHPRMTR-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide is an organic compound with a molecular formula of C16H15ClN2O3 It is characterized by the presence of a chlorophenoxy group attached to a propanoyl amide structure

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(22-12-8-6-11(17)7-9-12)16(21)19-14-5-3-2-4-13(14)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMUCWWIHPRMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide typically involves the following steps:

    Formation of 4-chlorophenoxypropanoic acid: This can be achieved by reacting 4-chlorophenol with propanoic acid in the presence of a suitable catalyst.

    Conversion to 4-chlorophenoxypropanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 2-aminobenzamide to form the final product, this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Substitution Reactions: Products may include substituted phenoxy derivatives.

    Hydrolysis: Products include 4-chlorophenoxypropanoic acid and 2-aminobenzamide.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
  • 2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
  • 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide

Uniqueness

2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide is unique due to its specific structural features, such as the position of the chlorophenoxy group and the propanoyl amide linkage. These features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide
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2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide

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